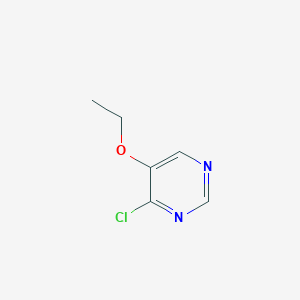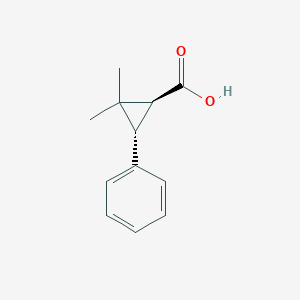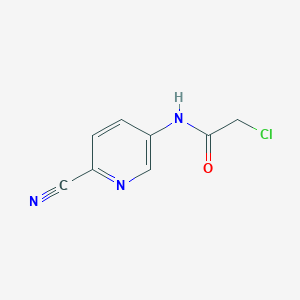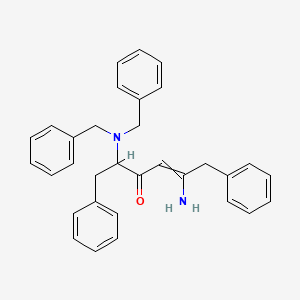
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one is a complex organic compound with the molecular formula C32H32N2O. It is known for its unique structure, which includes an amino group, a dibenzylamino group, and a diphenylhexenone moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like chromatography ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including antiviral and anti-inflammatory treatments.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (s,z)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication or inflammation, thereby exerting its antiviral or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N,N-bis(phenylmethyl)-1,3-oxazole-5-carboxamide: Shares structural similarities but differs in its oxazole ring and carboxamide group.
5-Aminosalicylic acid (5-ASA): Known for its anti-inflammatory properties, used in the treatment of inflammatory bowel disease.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile intermediate in drug synthesis .
Propriétés
Formule moléculaire |
C32H32N2O |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one |
InChI |
InChI=1S/C32H32N2O/c33-30(21-26-13-5-1-6-14-26)23-32(35)31(22-27-15-7-2-8-16-27)34(24-28-17-9-3-10-18-28)25-29-19-11-4-12-20-29/h1-20,23,31H,21-22,24-25,33H2 |
Clé InChI |
IVYLNCUETJNNJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)C=C(CC2=CC=CC=C2)N)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
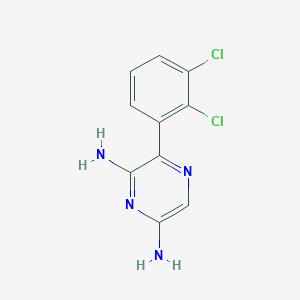
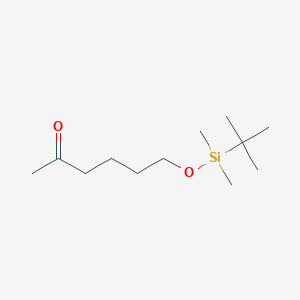
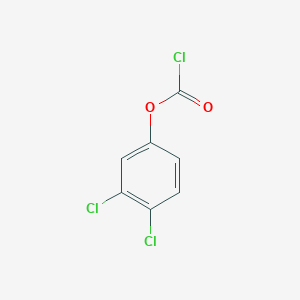
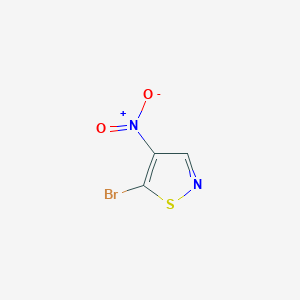
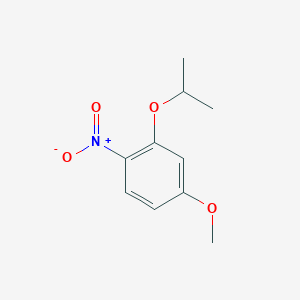
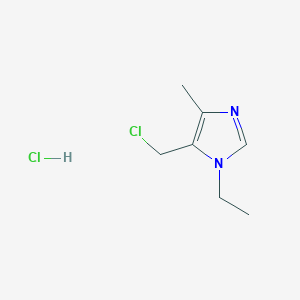

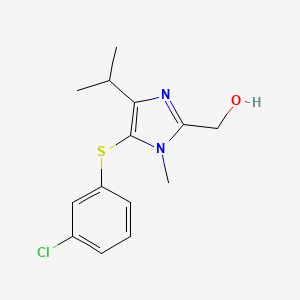
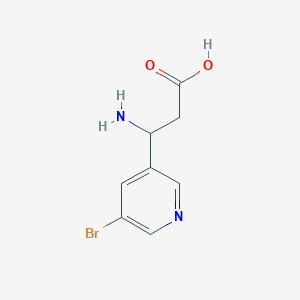
![1H-Indazole-4-carboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)phenyl]-](/img/structure/B8761839.png)
